molecular formula C12H16ClN B149966 3-(4-Chlorobenzyl)-piperidine CAS No. 136422-52-1

3-(4-Chlorobenzyl)-piperidine

Cat. No.: B149966
CAS No.: 136422-52-1
M. Wt: 209.71 g/mol
InChI Key: VEVHEHZAQHSNBX-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Piperidine (B6355638) Scaffold in Organic Synthesis Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. wisdomlib.orgencyclopedia.pub Its history is intertwined with the study of natural products, having been first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgatamanchemicals.com This discovery marked the beginning of extensive research into the synthesis and properties of piperidine and its derivatives.

The significance of the piperidine scaffold in organic synthesis is immense. It serves as a versatile building block for the construction of more complex molecules. ijnrd.orgresearchgate.net Its conformational flexibility, preferring a chair conformation similar to cyclohexane, allows for specific spatial arrangements of substituents, which is crucial for biological activity. wikipedia.org Synthetic chemists have developed a vast array of methods for the synthesis of substituted piperidines, including the hydrogenation of pyridine (B92270) derivatives and various cyclization reactions. wikipedia.orgnih.gov This has made the piperidine framework one of the most frequently utilized heterocyclic structures in the creation of pharmaceuticals and other biologically active compounds. researchgate.netnih.gov

Overview of Chlorobenzyl-Substituted Piperidine Derivatives in Academic Inquiry

The introduction of a chlorobenzyl group onto the piperidine scaffold has been a strategic focus in academic research. The chlorobenzyl moiety can significantly influence the electronic and lipophilic properties of the parent piperidine molecule. This, in turn, can modulate the compound's interaction with biological targets.

Academic inquiry into chlorobenzyl-substituted piperidine derivatives has explored their potential in various areas of medicinal chemistry. For instance, studies have investigated their activity as inhibitors of various enzymes and their potential as central nervous system (CNS) modulators. researchgate.netnih.gov The position of the chloro substituent on the benzyl (B1604629) ring (ortho, meta, or para) and the point of attachment to the piperidine ring are critical determinants of the compound's biological profile. Research has shown that even minor structural changes, such as the position of the chlorine atom, can lead to significant differences in activity. mdpi.comnih.gov

Rationale for Research Focus on 3-(4-Chlorobenzyl)-piperidine Analogues

The specific focus on this compound analogues is driven by several key factors. The "3-substituted" piperidine motif is a common feature in many biologically active compounds. The placement of a substituent at the 3-position can create chiral centers, leading to stereoisomers with potentially different pharmacological properties.

The "4-chlorobenzyl" group is of particular interest due to the electronic properties of the chlorine atom at the para position. This substitution can enhance the compound's ability to interact with specific biological targets through halogen bonding and other non-covalent interactions. Research into analogues of this compound aims to systematically explore the structure-activity relationships (SAR) of this class of compounds. By synthesizing and evaluating a series of related molecules with variations in other parts of the structure, researchers can identify the key features responsible for a desired biological effect. This rational approach to drug discovery allows for the optimization of lead compounds to improve their potency and selectivity. ontosight.ai

Detailed Research Findings

Recent research has provided valuable insights into the synthesis and potential applications of compounds related to this compound.

For example, one study focused on the synthesis of a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which, while differing in the substitution pattern, highlight the continued interest in chlorophenyl-substituted piperidines for their potential analgesic and hypotensive activities. nih.gov Another research effort detailed the synthesis of piperidine-3-carboxamide derivatives, where a (4-chlorobenzyl)amino group was incorporated. This work explored their potential as anti-osteoporosis agents by targeting cathepsin K. mdpi.com

Furthermore, the synthesis of various piperidine derivatives, including those with chlorobenzyl moieties, has been explored for their potential as inhibitors of enzymes relevant to diseases like tuberculosis and for their antiviral properties against coronaviruses. nih.govgavinpublishers.comcsic.es These studies underscore the broad therapeutic potential being investigated for this class of compounds.

Table 1: Research on Chlorobenzyl-Piperidine Derivatives

Research Area Key Findings Reference
Analgesic and Hypotensive Activity Synthesis and evaluation of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives showed significant analgesic activity. nih.gov
Anti-Osteoporosis Agents (R)-N-(4-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide was synthesized as a potential cathepsin K inhibitor. mdpi.com
Antitubercular Agents Structure-activity relationship studies of piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVHEHZAQHSNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395859
Record name 3-(4-Chlorobenzyl)-piperidine
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Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136422-52-1
Record name 3-(4-Chlorobenzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methyl]piperidine
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Structural Elucidation and Spectroscopic Characterization of 3 4 Chlorobenzyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-chlorobenzyl)-piperidine, both ¹H and ¹³C NMR are employed, often supplemented by two-dimensional NMR techniques for more complex assignments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) are observed for the protons of the piperidine (B6355638) ring and the 4-chlorobenzyl group.

The protons on the aromatic ring of the 4-chlorobenzyl group typically appear as two doublets in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. rsc.org The benzylic protons (CH₂) attached to the piperidine ring resonate as a multiplet, while the protons on the piperidine ring itself show a complex pattern of signals in the upfield region of the spectrum, generally between δ 1.4 and 3.1 ppm. chemicalbook.comchemicalbook.com The N-H proton of the piperidine ring gives a broad signal that can vary in its chemical shift depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.25 d 8.0
Aromatic-H 7.07 d 8.1
Benzyl-CH₂ 2.55-2.59 m
Piperidine-H 2.95-2.70 m
Piperidine-H 1.44-1.61 m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. Data compiled from multiple sources. rsc.orgshd-pub.org.rs

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom.

The aromatic carbons of the 4-chlorobenzyl group typically show signals in the downfield region, from approximately δ 128 to 140 ppm. The carbon atom bonded to the chlorine atom (C-Cl) will have a characteristic chemical shift within this range. The benzylic carbon (CH₂) and the carbons of the piperidine ring will appear in the upfield region of the spectrum. oregonstate.eduorganicchemistrydata.org The chemical shifts of the piperidine carbons are generally found between δ 24 and 60 ppm. chemicalbook.com

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic C-Cl ~131
Aromatic C-H ~128-130
Aromatic C (quaternary) ~138
Benzyl-CH₂ ~39
Piperidine-C ~24-58

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. Data compiled from multiple sources. shd-pub.org.rsoregonstate.edursc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, DEPT-135)

To unambiguously assign all proton and carbon signals, especially for the complex piperidine ring system, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, helping to establish the connectivity of protons within the piperidine ring and the benzyl (B1604629) group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure by linking different fragments. researchgate.netcolumbia.edu

DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment helps to differentiate between CH, CH₂, and CH₃ groups. uvic.ca CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals, and quaternary carbons are not observed. uvic.ca

These 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity between the 4-chlorobenzyl group and the piperidine ring at the 3-position. researchgate.netcolumbia.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the various bond vibrations within the molecule.

Key vibrational frequencies include the N-H stretch of the secondary amine in the piperidine ring, which typically appears as a moderate band in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine and benzyl groups are found just below 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring are visible in the 1450-1600 cm⁻¹ region. A significant band corresponding to the C-Cl stretch of the chlorobenzyl group is expected in the fingerprint region, typically around 750 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (piperidine) Stretch ~3300-3500
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch <3000
C=C (aromatic) Stretch ~1450-1600
C-Cl Stretch ~750

Note: The exact wavenumbers and intensities can vary based on the sample preparation and instrument. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₆ClN), the exact mass can be calculated and compared to the experimentally determined value. The calculated exact mass for the neutral molecule is approximately 209.097 g/mol . echemi.com In HRMS analysis, the compound is typically protonated, and the mass of the [M+H]⁺ ion is measured. The high accuracy of HRMS can confirm the elemental formula C₁₂H₁₇ClN⁺. rsc.orgcookechem.com This technique is essential for confirming the identity of the synthesized compound with a high degree of confidence. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound and studying its fragmentation patterns. lcms.cz For this compound, the molecular formula is C₁₂H₁₆ClN, yielding a molecular weight of 209.72 g/mol for the free base and 246.18 g/mol for the hydrochloride salt. sigmaaldrich.comsigmaaldrich.com

In ESI-MS analysis, the molecule is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 210.7. The isotopic pattern characteristic of a chlorine-containing compound (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes) would be observed for the molecular ion peak and any chlorine-containing fragment ions.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the benzylic C-C bond, which connects the chlorobenzyl group to the piperidine ring. This would result in the formation of a stable tropylium-like ion or a benzyl cation. The most characteristic fragment would be the 4-chlorobenzyl cation at m/z 125. Another significant fragmentation pathway involves the piperidine ring, which could undergo ring-opening reactions or loss of small neutral molecules. vulcanchem.comresearchgate.netresearchgate.net

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio) Predicted Fragment Ion
210.7 [M+H]⁺ (Protonated Molecule)
125.1 [C₇H₆Cl]⁺ (4-Chlorobenzyl cation)

Note: The table presents predicted fragmentation data based on the general fragmentation patterns of similar structures. Actual experimental data may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions of the 4-chlorobenzyl chromophore. The piperidine ring itself, being a saturated heterocycle, does not show significant absorption in the standard UV-Vis range (200-800 nm). bath.ac.ukup.ac.za

The 4-chlorophenyl group is expected to exhibit absorption bands characteristic of substituted benzene rings. Typically, these include a strong absorption band (E-band) around 200-220 nm and a weaker band (B-band) in the region of 250-290 nm. up.ac.zaresearchgate.net The presence of the chlorine substituent can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. mdpi.com

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Absorption Band Approximate λ_max (nm) Associated Transition
E-band ~210 - 225 π → π*

Note: The exact absorption maxima (λ_max) and molar absorptivity (ε) can be influenced by the solvent used for the analysis. researchgate.net

X-ray Crystallography and Solid-State Analysis

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular geometry. It is anticipated that the compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic). nih.govmdpi.com The analysis would provide the unit cell dimensions (a, b, c, α, β, γ) and the arrangement of molecules within the crystal lattice. mdpi.comiucr.org

For example, a related compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, was found to crystallize in the orthorhombic space group Pna2₁. researchgate.net Another similar structure, 5′′-(4-Chlorobenzylidene)-1′-(4-chlorophenyl)-1′′-methyl-1′,2′,3′,5′,6′,7′,8′,8a'-octahydrodispiro[acenaphthylene-1,3′-indolizine-2′,3′′-piperidine]-2,4′′(1H)-dione, crystallized in the monoclinic P2₁/n space group. iucr.org

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Hydrochloride

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~14
b (Å) ~15
c (Å) ~14
β (°) ~102
V (ų) ~3000

Note: This table is illustrative and based on data from similar compounds. iucr.org Actual values would need to be determined experimentally.

The piperidine ring is known to adopt a stable chair conformation to minimize steric and torsional strain. asianpubs.orgacs.org In this compound, the bulky 4-chlorobenzyl substituent at the C3 position is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. asianpubs.org This equatorial orientation is the most energetically favorable conformation.

Studies on similar 3-substituted piperidines confirm that they predominantly exist in a chair conformation with the substituent in the equatorial position. researchgate.netasianpubs.org The specific puckering parameters (Q, θ, and φ) of the piperidine ring, which quantify the degree and nature of the chair distortion, can be determined from the crystallographic data. iucr.orgresearchgate.net For instance, in a related piperidone, the piperidine ring was found to adopt a chair conformation with puckering parameters Q = 0.567(2) Å and θ = 180(2)°. iucr.org

In the crystalline state, molecules of this compound hydrochloride would be held together by a network of intermolecular interactions. The primary interaction would be a strong N-H···Cl hydrogen bond between the protonated piperidine nitrogen and the chloride anion. researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
This compound hydrochloride
3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one

Theoretical and Computational Investigations of 3 4 Chlorobenzyl Piperidine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No specific DFT studies on 3-(4-Chlorobenzyl)-piperidine were found in the public domain. DFT is a computational method used to investigate the electronic structure of many-body systems, which could provide insights into the optimized geometry, vibrational frequencies, and other electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

There is no available data from FMO analysis for this compound. This analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound are not available in the reviewed literature. MEP analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents.

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis data for this compound could not be located. NBO analysis provides detailed insights into intramolecular and intermolecular bonding and interactions between orbitals.

Topological and Electronic Structure Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

No studies employing QTAIM to analyze the electronic structure of this compound were identified. This theory is used to analyze the electron density to define chemical bonds and atomic interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. jussieu.frnih.gov ELF analysis is based on the kinetic energy density and provides a measure of the excess kinetic energy caused by the Pauli exclusion principle. jussieu.fr LOL, also derived from kinetic energy density, offers a complementary view of electron localization, with its topology often analyzed in terms of attractors that signify bonding regions. cdnsciencepub.com

While specific ELF/LOL studies for this compound were not found in the surveyed literature, analysis of related piperidine (B6355638) derivatives allows for a clear prediction of the expected results. nih.govbohrium.com Such an analysis would delineate the covalent bonds within the molecule, showing distinct localization basins for the C-C, C-H, C-N, and C-Cl bonds. Furthermore, high localization would be observed for the lone pair of electrons on the nitrogen atom of the piperidine ring and the lone pairs of the chlorine atom. researchgate.nettandfonline.com These topological analyses are crucial for understanding the molecule's reactivity and the geometry of its electron pairs, which is a concept central to the Valence Shell Electron Pair Repulsion (VSEPR) model. cdnsciencepub.com

Hirshfeld Surface Analysis and Interaction Energy Analysis

Hirshfeld surface analysis is a powerful method used in crystallography and computational chemistry to visualize and quantify intermolecular interactions within a crystal lattice. bohrium.comiucr.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.net For derivatives of piperidine containing chlorophenyl groups, Hirshfeld analysis has been used to break down the complex network of interactions into constituent parts. researchgate.netnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the percentage contribution of different types of intermolecular contacts. researchgate.net For molecules structurally similar to this compound, the dominant interactions are typically H···H contacts, with significant contributions from H···Cl and C···H interactions as well. researchgate.netnih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Chlorophenyl-Piperidine Derivative. researchgate.net

Interaction TypeContribution (%)
H···H38.7%
H···Cl / Cl···H21.5%
C···H / H···C10.4%
C···Cl / Cl···C9.8%
C···C7.9%
N···H / H···N5.3%
Cl···Cl4.8%
C···N / N···C1.6%

Interaction energy analysis complements Hirshfeld studies by calculating the energetic strength of these interactions between molecular pairs in the crystal. bohrium.comresearchgate.net These calculations, often performed using density functional theory (DFT), partition the total interaction energy into physically meaningful components like electrostatic, polarization, dispersion, and repulsion energies. This provides insight into the nature of the forces governing the crystal packing. nih.gov

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in real space. nih.gov The method plots the RDG against the electron density, signed by the second eigenvalue of the Hessian matrix of the electron density. researchgate.netchemrxiv.org This generates a scatter plot with distinct spikes in low-density, low-gradient regions, which correspond to non-covalent interactions.

The resulting 3D visualization maps these interactions onto the molecular structure. Different types of interactions are color-coded: blue or green for attractive interactions like hydrogen bonds and van der Waals forces, and red for repulsive steric clashes. bohrium.com For a molecule like this compound, RDG analysis would be expected to show significant van der Waals interactions associated with the chlorophenyl and piperidine rings, and potential weak C-H···π or C-H···Cl hydrogen bonds that contribute to its conformational stability and crystal packing. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations extend theoretical analyses into a dynamic context, predicting how this compound behaves conformationally and how it might interact with biological macromolecules.

Conformational Dynamics Studies

The conformational landscape of this compound is primarily defined by two features: the conformation of the piperidine ring and the rotational freedom of the bond connecting it to the chlorobenzyl group. Structural studies on similar 2,6-disubstituted piperidin-4-ones consistently show that the piperidine ring adopts a stable chair conformation. nih.govresearchgate.netnih.gov This chair form is the lowest energy conformation and is expected to be dominant for this compound as well. The primary conformational flexibility would arise from the orientation of the 4-chlorobenzyl substituent, which can occupy either an axial or an equatorial position relative to the piperidine ring. Computational potential energy surface scans can determine the relative stability of these conformers.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). bohrium.com Numerous studies have employed molecular docking to investigate the potential of piperidine derivatives as inhibitors of various enzymes. nih.govtandfonline.combohrium.com These studies provide a framework for understanding how this compound might interact with biological targets.

Key findings show that the piperidine nitrogen can act as a hydrogen bond acceptor, while the chlorobenzyl group often engages in hydrophobic or π-π stacking interactions with amino acid residues in the active site. nih.govmdpi.com For example, docking studies of a related piperidine derivative against the SARS-CoV-2 main protease revealed a binding energy of -7.5 kcal/mol, with interactions involving key residues like Cys145 and His41. researchgate.netnih.gov Another study on piperidine-based inhibitors of dihydrofolate reductase (DHFR) highlighted interactions with residues such as Phe34 and Ile60. nih.gov

Table 2: Summary of Molecular Docking Studies on Structurally Related Piperidine Compounds.

Compound ClassProtein TargetBinding Energy/ScoreKey Interacting ResiduesReference
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)-8.9 kcal/molPhe34, Ile60, Pro61 nih.gov
(E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(hydrazono)piperidineSARS-CoV-2 Main Protease (Mpro)-7.5 kcal/molThr25, His41, Cys145 researchgate.netnih.gov
4-(2-chlorobenzyl)-quinazolinone derivativeSHP2 proteinNot specifiedGln79, Tyr279, Arg498 bohrium.com
(R)-N-(4-chlorobenzyl)-piperidine-3-carboxamideCathepsin K-8.76 kcal/molCys25, Gly66, Asn162 mdpi.com
1-N-Cbz-piperidine-4-carboxylic acidALK inhibitor protein-7.9 kcal/molLeu1122, Val1130, Glu1210, Leu1256 bohrium.com

These studies collectively suggest that the this compound scaffold is a versatile pharmacophore capable of fitting into diverse protein active sites, with the chlorobenzyl moiety playing a crucial role in establishing strong binding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability of a ligand-protein complex predicted by docking. bohrium.com MD simulations have been performed on complexes of piperidine derivatives with targets like DHFR and the SARS-CoV-2 main protease to validate the docking poses. researchgate.netnih.govnih.gov

In these simulations, the stability of the complex is assessed by monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period (e.g., 100 nanoseconds). A stable RMSD profile indicates that the ligand remains securely bound in the active site. nih.govnih.gov Furthermore, MD simulations can track the persistence of key interactions, such as hydrogen bonds, confirming their importance for binding affinity. bohrium.com For instance, a 100 ns simulation of a docked chlorophenyl-piperidine derivative in the SARS-CoV-2 protease showed that the complex remained stable, validating the docking results. researchgate.netnih.gov

Table 3: Summary of Molecular Dynamics (MD) Simulation Parameters for Related Piperidine Complexes.

SystemSoftwareSimulation TimeKey FindingsReference
Piperidine-DHFR complexDesmond (Schrödinger)100 nsStable RMSD, indicating a stable binding pose. nih.gov
Piperidine-SARS-CoV-2 Mpro complexNot specified100 nsThe complex was stable throughout the simulation. researchgate.netnih.gov
Quinazolinone-SHP2 complexNot specifiedNot specifiedStable hydrogen bonds and electrostatic interactions observed. bohrium.com

In Silico Property Prediction

The non-planar, chair-like conformation of the piperidine ring is a cornerstone of its stereochemistry. core.ac.uk The substituent at the 3-position, the 4-chlorobenzyl group, can adopt either an axial or an equatorial position. These two conformations, or stereoisomers, can have different stabilities and, consequently, different physical and chemical properties.

Computational chemistry provides the tools to explore these stereochemical nuances. Energy minimization calculations, often performed using DFT methods like B3LYP with a basis set such as 6-311+G(2d,p), can predict the most stable conformation of the molecule. bohrium.comtandfonline.com The relative energies of the axial and equatorial conformers can be calculated to determine the equilibrium population of each. The energy difference between these states is a critical factor; a larger energy gap suggests a strong preference for one conformation over the other.

For this compound, the bulkier 4-chlorobenzyl group would sterically favor the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. A computational assessment would quantify this preference.

Table 1: Illustrative Computational Data on Stereoisomers of this compound

ParameterEquatorial ConformerAxial Conformer
Relative Energy (kcal/mol) 0.00+2.5
Predicted Population (%) 98.2%1.8%
Dipole Moment (Debye) 2.15 D2.35 D
Key Dihedral Angle (°) 175.8°65.2°

This table presents hypothetical, yet scientifically plausible, data for illustrative purposes based on typical computational outputs for substituted piperidines.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate a compound's structure with its biological activity or physical properties. researchgate.net For this compound, a wide array of descriptors can be calculated to define its topology, geometry, and electronic features.

These descriptors can be classified into several categories:

0D Descriptors: Basic counts and molecular weight (e.g., Molecular Weight, Number of Heavy Atoms).

1D Descriptors: Fragment counts and constitutional properties (e.g., Number of Rotatable Bonds, Number of Aromatic Rings).

2D Descriptors: Based on the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity (e.g., Wiener Index, Balaban's J Index).

3D Descriptors: Derived from the 3D coordinates of the molecule, describing its shape and size (e.g., Molecular Surface Area, Molar Volume, Principal Moments of Inertia).

The inclusion of the chlorophenyl group is known to affect properties like lipophilicity, which can be quantified by descriptors such as the logarithm of the partition coefficient (LogP). Computational software can rapidly generate hundreds of such descriptors, providing a comprehensive structural fingerprint of the molecule.

Table 2: Illustrative Predicted Molecular Descriptors for this compound

Descriptor CategoryDescriptor NamePredicted Value
Constitutional (0D/1D) Molecular Weight211.71 g/mol
Number of Rotatable Bonds2
Hydrogen Bond Acceptors1 (Nitrogen)
Hydrogen Bond Donors1 (N-H)
Topological (2D) Topological Polar Surface Area (TPSA)12.03 Ų
Physicochemical (2D) LogP (Octanol-Water Partition)3.5
Geometrical (3D) Molar Volume195.5 cm³/mol
Molecular Surface Area220.4 Ų

This table presents hypothetical, yet scientifically plausible, data for illustrative purposes based on typical computational outputs for similar molecules.

Research Applications in Chemical Science and Synthesis

Role as Versatile Synthetic Intermediates

3-(4-Chlorobenzyl)-piperidine is a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of two key reactive sites: the secondary amine within the piperidine (B6355638) ring and the 4-chlorobenzyl group. The piperidine nitrogen is nucleophilic and can readily undergo a variety of chemical transformations. smolecule.com

Common reactions involving the piperidine moiety include:

N-Alkylation: The secondary amine can be alkylated with various alkyl halides to introduce new substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form N-aryl piperidines.

The 4-chlorobenzyl substituent also offers avenues for further modification. The chlorine atom on the benzene (B151609) ring can be replaced through nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to create new carbon-carbon bonds. This dual reactivity allows chemists to use this compound as a foundational building block to construct a wide range of more complex molecules. cymitquimica.com The synthesis of substituted piperidines is a significant focus in modern organic chemistry due to their prevalence in pharmaceuticals. smolecule.com

Table 1: Synthetic Utility of this compound Functional Groups

Functional GroupPositionType of ReactionsPotential Products
Secondary AminePiperidine Ring (N-1)N-Alkylation, N-Acylation, N-Arylation, Reductive AminationTertiary amines, Amides, N-Aryl piperidines
Benzyl (B1604629) C-HMethylene BridgeRadical Halogenationα-Halogenated derivatives
Aromatic C-ClBenzene Ring (Para)Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsDi-aryl compounds, Alkynylated arenes
Aromatic C-HBenzene RingElectrophilic Aromatic SubstitutionFurther substituted aromatic rings

Application in Complex Heterocyclic Compound Synthesis

The structural framework of this compound makes it an ideal starting material for the synthesis of intricate heterocyclic systems. Piperidine derivatives are frequently used as precursors for creating fused or spirocyclic ring systems, which are of great interest in medicinal chemistry. nih.gov

For example, the piperidine ring can be a component in the construction of larger heterocyclic structures like oxadiazoles. tandfonline.com A synthetic route could involve the functionalization of the piperidine nitrogen, followed by a series of reactions to build the new heterocyclic ring. One published study details the synthesis of 1,3,4-oxadiazole (B1194373) derivatives starting from ethyl piperidin-3-carboxylate, a related precursor, demonstrating the feasibility of such transformations. tandfonline.com Similarly, piperidin-4-ones, which can be derived from piperidines, are versatile building blocks for spiro heterocycles. nih.gov The carbonyl group can be manipulated to introduce various substituents and facilitate cyclization reactions, leading to complex three-dimensional structures. nih.gov The presence of the 4-chlorobenzyl group adds another layer of complexity and a potential point for further diversification of the final heterocyclic product.

Utility in Catalyst Design and Organocatalysis Research

Piperidine and its derivatives are well-established as organocatalysts, particularly as Brønsted bases in a variety of organic reactions. jst.go.jpresearchgate.net The nitrogen atom's lone pair of electrons allows it to act as a base or nucleophile, catalyzing reactions such as Michael additions, aldol (B89426) condensations, and Knoevenagel condensations.

This compound can be explored for its potential in catalyst design. The introduction of the 4-chlorobenzyl substituent modifies the basicity and steric environment of the nitrogen atom compared to unsubstituted piperidine. These modifications can influence the catalyst's activity, selectivity, and substrate scope. The steric bulk of the benzyl group may enhance enantioselectivity in asymmetric catalysis by creating a more defined chiral pocket around the active site, especially if a chiral version of the molecule is used. depositolegale.it

Contribution to the Generation of Diverse Compound Libraries for Chemical Screening

Chemical libraries, which are large collections of diverse small molecules, are fundamental tools in modern drug discovery and chemical biology. vipergen.com These libraries are screened against biological targets to identify "hit" compounds with desired activities. vipergen.comnih.gov

This compound is an excellent scaffold for the generation of diverse compound libraries. Its multiple points of functionalization allow for the systematic creation of a large number of analogues. By varying the substituents on the piperidine nitrogen and modifying the chlorobenzyl group, a wide area of chemical space can be explored. This structural diversity increases the probability of finding a molecule that interacts with a specific biological target. vipergen.comontosight.ai

The process often involves parallel synthesis techniques to rapidly produce a large number of derivatives from the core scaffold. For example, an array of different aldehydes could be reacted with this compound via reductive amination, while another set of derivatives could be generated by acylating the nitrogen with various acyl chlorides. This combinatorial approach quickly builds a library of related but structurally distinct compounds. The inclusion of such piperidine derivatives in high-throughput screening campaigns has been successful in identifying novel bioactive agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Chlorobenzyl)-piperidine, and what experimental parameters influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation using substituted benzaldehydes and cyanoacetate derivatives, catalyzed by piperidine. Key parameters include solvent choice (e.g., toluene), reaction temperature (60–80°C), and stoichiometric ratios of reactants . Alternative routes involve Grignard reactions , such as coupling p-chlorobenzyl magnesium bromide with piperidone derivatives, followed by dealkylation .
  • Critical Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

  • Methodology :

  • NMR : Use 1^1H/13^13C NMR to confirm substitution patterns on the piperidine and chlorobenzyl moieties. Aromatic protons typically appear at δ 7.2–7.4 ppm .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL-2018) for structure refinement. The piperidine ring often adopts a chair conformation, with chlorobenzyl substituents influencing dihedral angles (e.g., 24.3° between aromatic rings in related structures) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular ion peaks (e.g., [M+H]+^+ at m/z 236.1) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodology :

  • Byproduct Formation : Competing N-alkylation or over-alkylation may occur. Use controlled stoichiometry (e.g., 1:1.2 ratio of piperidine to benzyl halide) and inert atmospheres to suppress oxidation .
  • Purification Challenges : Hydrochloride salt formation (e.g., using HCl/EtOAc) improves crystallinity for derivatives like 4-(4-Chlorobenzyl)-piperidine hydrochloride .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound analogs for receptor binding studies?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., dopamine D3 receptors) using software like GROMACS. Analyze binding free energy (ΔG) and hydrogen-bonding networks .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Chlorobenzyl groups often enhance hydrophobic interactions in receptor pockets .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data for structural elucidation?

  • Case Study : If NMR suggests axial chlorobenzyl substitution but X-ray data indicates equatorial positioning, re-examine sample purity and crystallization conditions. SHELX refinement parameters (e.g., R-factor < 0.05) ensure reliability .
  • Validation : Cross-validate with IR (C-Cl stretch at ~750 cm1^{-1}) and DFT-calculated spectra .

Q. What strategies improve synthetic yields in multi-step reactions involving this compound intermediates?

  • Methodology :

  • Catalyst Screening : Compare piperidine (basic catalyst) vs. DBU (non-nucleophilic base) in Knoevenagel steps .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in SN2 alkylation steps, while THF improves Grignard compatibility .

Q. How does the chlorobenzyl substituent influence the compound’s stability under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 72 hours. Monitor degradation via HPLC-MS. Chlorine’s electron-withdrawing effect typically enhances hydrolytic stability compared to non-halogenated analogs .

Data Analysis and Interpretation

Q. How to analyze conflicting bioactivity data across studies?

  • Methodology :

  • Meta-Analysis : Compare IC50_{50} values from receptor-binding assays (e.g., D3 vs. D2 receptors). Differences may arise from assay conditions (e.g., radioligand choice) or cell-line variability .
  • Statistical Tools : Use ANOVA to assess significance of structural modifications (e.g., para-chloro vs. meta-chloro substitution) .

Q. What computational tools predict ADMET properties for this compound derivatives?

  • Methodology :

  • SwissADME : Predict bioavailability (e.g., %GI absorption >80%) and BBB permeability. Chlorobenzyl groups may reduce solubility (LogP ~3.5) but improve membrane penetration .
  • CYP Inhibition : Use pre-trained models in admetSAR to identify CYP3A4/2D6 inhibition risks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorobenzyl)-piperidine
Reactant of Route 2
3-(4-Chlorobenzyl)-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.